Sodium 2-methoxy-4-(1-propenyl)phenolate

Catalog No.
S14349594
CAS No.
63661-65-4
M.F
C10H11NaO2
M. Wt
186.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-methoxy-4-(1-propenyl)phenolate

CAS Number

63661-65-4

Product Name

Sodium 2-methoxy-4-(1-propenyl)phenolate

IUPAC Name

sodium;2-methoxy-4-[(E)-prop-1-enyl]phenolate

Molecular Formula

C10H11NaO2

Molecular Weight

186.18 g/mol

InChI

InChI=1S/C10H12O2.Na/c1-3-4-8-5-6-9(11)10(7-8)12-2;/h3-7,11H,1-2H3;/q;+1/p-1/b4-3+;

InChI Key

SKPCFEKMDDAMPN-BJILWQEISA-M

Canonical SMILES

CC=CC1=CC(=C(C=C1)[O-])OC.[Na+]

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)[O-])OC.[Na+]

Sodium 2-methoxy-4-(1-propenyl)phenolate, commonly referred to as sodium isoeugenolate, is the pre-formed sodium salt of the propenyl-substituted phenol isoeugenol. In industrial and fine chemical synthesis, it serves as a highly reactive, water-soluble phenolate nucleophile. The conversion of the neutral phenol to its sodium salt fundamentally alters its physicochemical properties, dramatically increasing its aqueous solubility and enhancing the nucleophilicity of the oxygen atom [1]. For procurement professionals and synthetic chemists, sourcing or quantitatively generating this specific salt is a critical prerequisite for high-yielding Williamson ether syntheses, efficient aqueous-phase oxidations to vanillin, and the construction of complex 8-O-4' neolignan frameworks [2]. By utilizing the pre-formed sodium salt, manufacturers bypass the kinetic bottlenecks and incomplete conversions associated with in-situ deprotonation using weaker bases.

Substituting sodium 2-methoxy-4-(1-propenyl)phenolate with its free phenol counterpart (isoeugenol) or its allyl isomer (sodium eugenolate) leads to severe process failures. Free isoeugenol is practically insoluble in water and lacks the requisite nucleophilicity for rapid O-alkylation; attempting a Williamson ether synthesis without quantitative conversion to the sodium salt results in negligible yields and unreacted starting material [1]. Furthermore, in industrial oxidation processes aimed at producing vanillin, the aqueous solubility of the sodium salt is mandatory to facilitate reaction with water-soluble oxidants or ozone; the free phenol requires undesirable organic solvents or phase-transfer catalysts [2]. Finally, substituting with sodium eugenolate is chemically unviable for vanillin production, as the allyl double bond of eugenolate does not cleave directly to the benzaldehyde derivative without an additional, energy-intensive isomerization step [1].

Aqueous Processability for Oxidative Cleavage to Vanillin

A primary industrial advantage of sodium isoeugenolate over free isoeugenol is its compatibility with aqueous oxidation systems. The formation of the sodium salt transforms the water-insoluble isoeugenol into a highly water-soluble substrate [1]. This allows for direct aqueous ozonolysis or oxidation to vanillin without the need for volatile organic solvents (VOCs) or complex phase-transfer catalysis, significantly streamlining downstream product isolation and reducing environmental impact [2].

Evidence DimensionAqueous solubility and oxidation medium compatibility
Target Compound DataSodium isoeugenolate (Highly soluble, enables direct aqueous oxidation)
Comparator Or BaselineFree isoeugenol (Insoluble, requires VOCs or phase-transfer catalysts)
Quantified DifferenceElimination of organic solvent requirement for the oxidation step
ConditionsAqueous oxidation reactor (e.g., ozone or transition metal catalyzed cleavage)

Enables procurement of a precursor that fits directly into green-chemistry-compliant, aqueous-phase industrial vanillin production lines.

Regioselectivity and Yield in 8-O-4' Neolignan Synthesis

The pre-formed sodium salt is essential for driving stereoselective etherifications to completion. In the synthesis of 8-O-4' neolignans (such as surinamensin or machilin derivatives), reacting sodium isoeugenolate with alpha-bromo ketones or chiral epoxides ensures rapid SN2 displacement [1]. When utilizing the pre-formed sodium salt in polar aprotic solvents, the reaction proceeds with high regioselectivity and yield, whereas attempting the alkylation on neutral free isoeugenol without strong base activation yields negligible product due to the poor nucleophilicity of the protonated phenol [2].

Evidence DimensionNucleophilic substitution efficiency
Target Compound DataSodium isoeugenolate (Rapid SN2 displacement, high yield of ether product)
Comparator Or BaselineFree isoeugenol (Negligible yield without strong base activation)
Quantified DifferenceQuantitative conversion vs. baseline unreactivity
ConditionsReaction with alpha-bromo-3,4,5-trimethoxypropiophenone or chiral epoxides in polar aprotic media

Procuring the pre-formed salt is mandatory for pharmaceutical R&D to achieve viable reactor throughput and minimize unreacted phenolic impurities in complex natural product synthesis.

Isomeric Advantage Over Sodium Eugenolate for Aldehyde Production

For the production of aromatic aldehydes, the position of the double bond is critical. Sodium isoeugenolate possesses a conjugated propenyl group, which upon oxidative cleavage directly yields vanillin [1]. In contrast, its isomer, sodium eugenolate, contains a terminal allyl group that yields homovanillin upon cleavage. To produce vanillin from eugenolate, an additional, energy-intensive alkaline isomerization step at elevated temperatures (typically >160 °C) is required [2].

Evidence DimensionProcess steps to target aldehyde (Vanillin)
Target Compound DataSodium isoeugenolate (1 step: direct oxidative cleavage)
Comparator Or BaselineSodium eugenolate (2 steps: high-temperature isomerization + oxidative cleavage)
Quantified DifferenceElimination of a >160 °C isomerization step
ConditionsIndustrial synthesis of vanillin via oxidation

Selecting the isoeugenolate isomer directly reduces energy consumption and reactor time for flavor and fragrance manufacturers.

Industrial Aqueous-Phase Synthesis of Vanillin

Leveraging its high water solubility, sodium 2-methoxy-4-(1-propenyl)phenolate is a highly efficient precursor for the industrial production of vanillin via oxidative cleavage. The use of the sodium salt allows the reaction to proceed entirely in an aqueous medium, facilitating efficient interaction with oxidants like ozone and simplifying the subsequent extraction of the vanillin product [1].

Building Block for 8-O-4' Neolignan Natural Products

In pharmaceutical R&D, sodium isoeugenolate is utilized to construct complex neolignan frameworks (such as surinamensin and machilin derivatives). Its strong nucleophilicity allows for efficient SN2 displacement of alpha-bromo ketones or ring-opening of chiral epoxides, which is critical for establishing the stereoselective C-O-C linkages found in these bioactive natural products [2].

Precursor for Methyl Isoeugenol via Williamson Ether Synthesis

In flavor and fragrance manufacturing, this compound serves as the direct nucleophile for O-methylation. Its pre-formed phenolate state ensures rapid and high-yielding reactions with alkylating agents, avoiding the sluggish kinetics associated with neutral isoeugenol [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

186.06567387 g/mol

Monoisotopic Mass

186.06567387 g/mol

Heavy Atom Count

13

Related CAS

97-54-1 (Parent)

General Manufacturing Information

Phenol, 2-methoxy-4-(1-propen-1-yl)-, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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